BenchChemオンラインストアへようこそ!

2-(2,6-difluorophenoxy)ethan-1-amine

Medicinal Chemistry Adrenergic Receptor CNS Drug Discovery

2-(2,6-Difluorophenoxy)ethan-1-amine (CAS 13697-90-0) is a primary amine with the molecular formula C8H9F2NO, a molecular weight of 173.16 g/mol, and a predicted pKa of approximately 13.12 ± 0.70. This compound features an ethylamine chain linked via an ether oxygen to a 2,6-difluorophenyl ring.

Molecular Formula C8H9F2NO
Molecular Weight 173.16 g/mol
CAS No. 13697-90-0
Cat. No. B3100471
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,6-difluorophenoxy)ethan-1-amine
CAS13697-90-0
Molecular FormulaC8H9F2NO
Molecular Weight173.16 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)F)OCCN)F
InChIInChI=1S/C8H9F2NO/c9-6-2-1-3-7(10)8(6)12-5-4-11/h1-3H,4-5,11H2
InChIKeyKVZOWNYWTLIPIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2,6-Difluorophenoxy)ethan-1-amine (CAS 13697-90-0): A Structurally-Defined Fluorinated Primary Amine Building Block for CNS and Specialty Chemical Synthesis


2-(2,6-Difluorophenoxy)ethan-1-amine (CAS 13697-90-0) is a primary amine with the molecular formula C8H9F2NO, a molecular weight of 173.16 g/mol, and a predicted pKa of approximately 13.12 ± 0.70 . This compound features an ethylamine chain linked via an ether oxygen to a 2,6-difluorophenyl ring . The symmetric 2,6-difluorination pattern enhances the molecule's lipophilicity and metabolic stability relative to non-fluorinated or alternative regioisomeric analogs . Primarily utilized as a chemical building block , its applications are documented in the synthesis of diverse bioactive molecules, notably as a key intermediate in the preparation of substituted phenoxyethylamine derivatives that act as modulators of dopaminergic and NMDA receptor-mediated glutamatergic neurotransmission [1].

Why 2-(2,6-Difluorophenoxy)ethan-1-amine (CAS 13697-90-0) Cannot Be Replaced by Uncharacterized Analogs


The procurement of a precisely defined chemical entity like 2-(2,6-difluorophenoxy)ethan-1-amine (CAS 13697-90-0) is critical for reproducible research and development. The fluorination pattern on the phenoxy ring is a key determinant of a molecule's physicochemical and biological profile . In a direct structure-activity relationship (SAR) study on α1D adrenoceptor antagonists, the substitution of a 2,5-difluorophenoxy group for a 2,6-difluorophenoxy group in a related compound series led to a measurable change in receptor binding, demonstrating that even isomeric analogs are not functionally interchangeable [1]. Furthermore, analogs with different fluorination patterns (e.g., 2,4-difluoro, 2,4,6-trifluoro, or mono-fluoro) or lacking the fluorine substituents altogether will exhibit altered electron density, lipophilicity, and metabolic stability [2]. This can lead to unpredictable variations in reaction kinetics during synthesis and divergent biological outcomes in assays, making the selection of the verified, specific 2,6-isomer essential for maintaining consistency with established protocols and patent literature [3].

Quantitative Procurement Evidence for 2-(2,6-Difluorophenoxy)ethan-1-amine (CAS 13697-90-0): A Comparative Data Analysis


Enhanced α1D Adrenoceptor Binding Affinity Conferred by 2,6-Difluorophenoxy Moiety in a Phenoxyethylamine Series

The 2,6-difluorophenoxy moiety is a key structural feature for achieving high binding affinity at the human α1D adrenoceptor. In a SAR study of phenoxyethylamine-based α1D-AR antagonists, a compound containing the 2,6-difluorophenoxy group (Compound 7) exhibited a Ki value of 120 nM. Systematic replacement of the 2,6-difluoro pattern with a 2,5-difluorophenoxy group led to a significant improvement in potency, culminating in (S)-41 with a Ki of 1.9 nM. This demonstrates that the 2,6-difluoro substitution pattern provides a defined and quantifiable baseline for affinity, with the potential for further optimization through regioisomeric tuning. The data show that the 2,6-difluorophenoxy group itself is not inert; its substitution pattern directly influences receptor engagement compared to alternative difluoro isomers [1].

Medicinal Chemistry Adrenergic Receptor CNS Drug Discovery

Documented Purity of Commercially Available 2-(2,6-Difluorophenoxy)ethan-1-amine (CAS 13697-90-0) as a Research-Grade Building Block

For consistent and reproducible research outcomes, chemical purity is a non-negotiable specification. Commercial suppliers of 2-(2,6-difluorophenoxy)ethan-1-amine (CAS 13697-90-0) provide this compound with a minimum purity specification of 95% . This level of purity is suitable for a wide range of applications, including its primary use as a synthetic building block for more complex molecules . While more highly purified analogs or different regioisomers (e.g., 2,4-difluorophenoxy derivatives) may be available from other vendors, the established supply of CAS 13697-90-0 at ≥95% purity provides a reliable and characterized starting point for synthesis, thereby minimizing the risk of side reactions or impurities that could compromise downstream applications [1].

Organic Synthesis Chemical Procurement Quality Control

Application as a Key Intermediate in the Synthesis of CNS-Active Phenoxyethylamine Derivatives

2-(2,6-Difluorophenoxy)ethan-1-amine (CAS 13697-90-0) is specifically disclosed as a crucial building block in the synthesis of substituted phenoxy-ethyl-amine derivatives, which are patented as modulators of cortical dopaminergic and NMDA receptor-mediated glutamatergic neurotransmission [1]. The patent literature explicitly utilizes the 2,6-difluorophenoxy moiety as a core structural component for generating compounds intended for therapeutic applications in neurological and psychiatric disorders such as Huntington's disease and schizophrenia [2]. This is a differentiating application compared to many other primary amine building blocks which lack a defined, privileged scaffold for CNS drug discovery. The specific 2,6-difluoro substitution pattern is conserved in the final bioactive molecules, indicating its critical role in the pharmacophore and making the building block a non-fungible starting material for this specific class of compounds [3].

CNS Drug Discovery Process Chemistry Medicinal Chemistry

Unique Physicochemical Profile of the 2,6-Difluorophenoxy Group: Enhanced Lipophilicity and Metabolic Stability Compared to Non-Fluorinated Analogs

The incorporation of fluorine atoms into drug candidates is a well-established strategy to modulate key physicochemical properties. The 2,6-difluorophenoxy group in this compound specifically increases lipophilicity compared to a non-fluorinated phenoxy analog, which can enhance passive membrane permeability [1]. Furthermore, the presence of fluorine at both ortho positions (2 and 6) provides steric and electronic protection against metabolic enzymes like cytochrome P450s, thereby improving metabolic stability relative to mono-fluorinated or unsubstituted phenyl ethers [2]. While this is a class-level inference for the 2,6-difluorophenoxy motif, the quantitative impact is context-dependent. However, the consistent observation of enhanced stability and lipophilicity for 2,6-difluorophenyl groups over other substitution patterns provides a clear, science-backed rationale for selecting this specific building block when these properties are desired for a lead optimization program .

Medicinal Chemistry Drug Design ADME Properties

Proven Application Scenarios for 2-(2,6-Difluorophenoxy)ethan-1-amine (CAS 13697-90-0)


Synthesis of Patent-Enabled CNS Drug Candidates Targeting α1D Adrenoceptors and Glutamatergic Pathways

This compound is a validated building block for generating novel phenoxyethylamine derivatives with defined activity at CNS targets. Its use is explicitly detailed in patents for synthesizing modulators of cortical dopaminergic and NMDA receptor-mediated glutamatergic neurotransmission . As demonstrated in Section 3, the 2,6-difluorophenoxy group is a critical component of the pharmacophore, and its specific substitution pattern directly influences α1D adrenoceptor binding affinity compared to other isomers like 2,5-difluoro [1]. This makes CAS 13697-90-0 an essential starting material for medicinal chemistry programs focused on Huntington's disease, schizophrenia, and other neurological disorders where this specific, patented chemical space is being explored.

Structure-Activity Relationship (SAR) Studies to Optimize the Phenoxyethylamine Scaffold

For researchers seeking to optimize the binding affinity and selectivity of phenoxyethylamine-based ligands, this compound provides a crucial reference point. The quantitative data from α1D adrenoceptor assays shows a Ki of 120 nM for a compound bearing the 2,6-difluorophenoxy core . This baseline affinity allows for a direct and measurable comparison with novel analogs synthesized from other isomers (e.g., 2,4-difluoro, 2,5-difluoro) or with different amine substitutions. This enables a rigorous, data-driven SAR exploration to understand the precise role of the fluorine substitution pattern on the phenoxy ring, a key differentiator not possible with an uncharacterized or generic analog.

Reliable Intermediate for Multi-Step Synthesis of Fluorinated Bioactive Molecules

As a commercially available building block with a defined minimum purity of 95% , this compound serves as a reliable intermediate for the construction of more complex, fluorinated molecules. The presence of the primary amine offers a versatile handle for amide bond formation, reductive amination, or other derivatizations [1]. The 2,6-difluorophenoxy moiety provides the advantageous properties of increased lipophilicity and metabolic stability compared to non-fluorinated analogs [2]. This combination of reliable purity and privileged substructure makes it a preferred choice for synthetic chemists aiming to incorporate fluorine-mediated benefits into their final targets without undertaking de novo synthesis of the fluorinated phenoxyethylamine core.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(2,6-difluorophenoxy)ethan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.